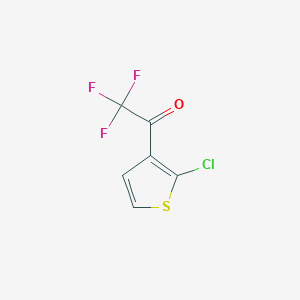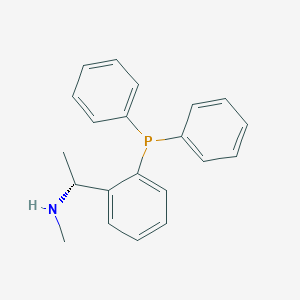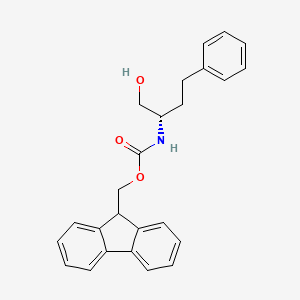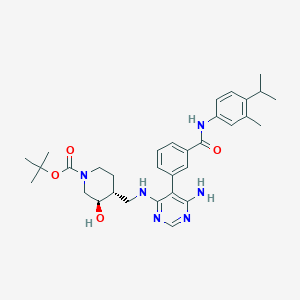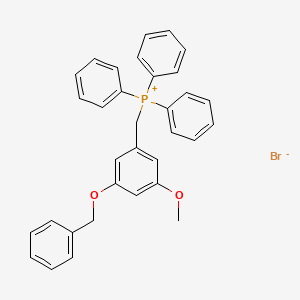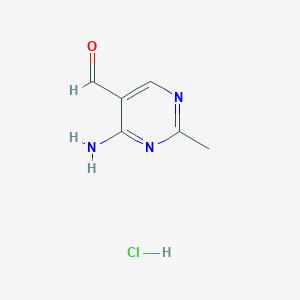
2-(1H-imidazol-2-yl)-ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-yl)-ethanethiol is a compound that features an imidazole ring attached to an ethanethiol group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The thiol group in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of 2-(1H-imidazol-2-yl)-ethanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-2-yl)-ethanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The thiol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-2-yl)-ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-2-yl)-ethanethiol involves its interaction with molecular targets through the imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Contains a pyridine ring instead of an ethanethiol group.
2-(1H-imidazol-2-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-(1H-imidazol-2-yl)-ethanethiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8N2S |
|---|---|
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C5H8N2S/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7) |
Clave InChI |
OSLOXIRGUNMLII-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


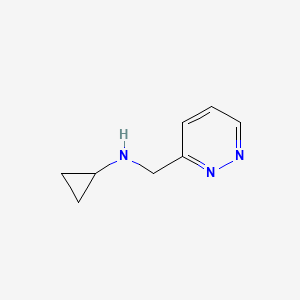
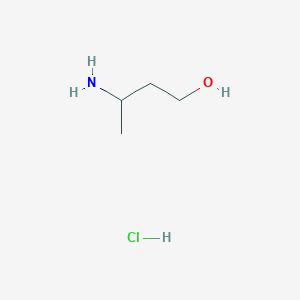
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)


